![molecular formula C15H16N4O B2633146 N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448059-10-6](/img/structure/B2633146.png)
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyrrolopyrimidine core, which can be modified with various substituents to achieve desired properties .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the reaction of a suitable precursor with a reagent under specific conditions . For example, one study described the synthesis of a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques . The structure is typically characterized by a pyrrolopyrimidine core, with various substituents attached to it .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific compound and the conditions . For example, one study described the reaction of a pyrrolo[2,3-d]pyrimidine derivative with hydrazine monohydrate under reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various techniques . These properties can be influenced by the specific substituents attached to the pyrrolopyrimidine core .Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
Compounds with a pyrrolo[2,3-d]pyrimidine core have been found to be potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized and tested against different cancer cell lines . Among these compounds, some showed promising cytotoxic effects with IC50 values ranging from 29 to 59 µM . One compound in particular emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
α-Amylase Inhibitors for Diabetes Treatment
Pyrrolo[2,3-d]pyrimidine-based analogues have been designed and synthesized for their ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for some compounds, with IC50 values in the 0.252–0.281 mM range . These compounds showed high percent inhibition values, outperforming the standard (acarbose) . Molecular docking of these compounds with the Bacillus paralicheniformis α-amylase enzyme showed promising results .
Mecanismo De Acción
Target of Action
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In particular, this compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The interaction of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the cell’s behavior. For instance, the compound’s ability to inhibit EGFR, Her2, VEGFR2, and CDK2 can lead to the disruption of cell signaling pathways, potentially inhibiting the growth and division of cells .
Biochemical Pathways
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it can disrupt multiple signaling pathways that regulate cell growth and division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide’s action include the induction of cell cycle arrest and apoptosis in cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFGTOQHQDKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)
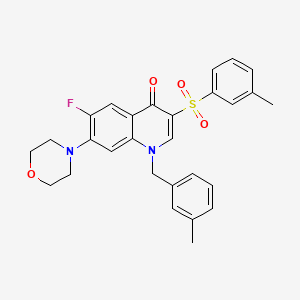


methanone](/img/structure/B2633072.png)
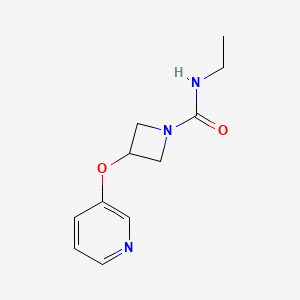
![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
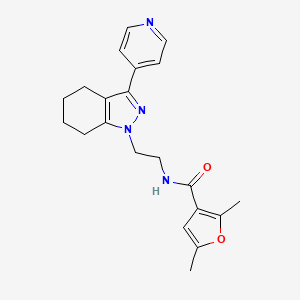
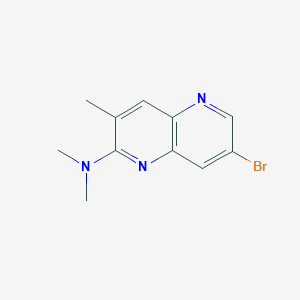
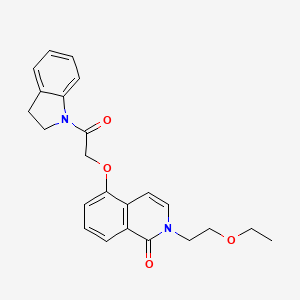
![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)
